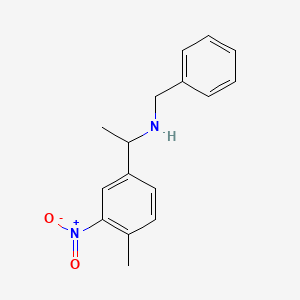![molecular formula C10H12N2S2 B15227525 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15227525.png)
2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thiol group (-SH) attached to the pyrimidine ring, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with a three-carbon unit to form the thienopyrimidine ring. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon unit with a two-carbon unit. These reactions are often carried out under acidic or basic conditions, with the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthetic routes. The starting materials are typically commercially available compounds, which undergo a series of chemical transformations, including halogenation, nucleophilic substitution, and cyclization. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thioethers.
Substitution: The hydrogen atoms on the thiol group can be substituted with alkyl or aryl groups to form thioethers or thioesters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve alkyl halides or aryl halides in the presence of a base .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and thioesters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is studied for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets in the cell. The thiol group can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, including those involved in cell proliferation, apoptosis, and DNA repair. The compound’s ability to modulate these pathways makes it a promising candidate for the development of new therapeutic agents .
Comparaison Avec Des Composés Similaires
2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol can be compared with other thienopyrimidine derivatives, such as:
2-Ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid: This compound has a carboxylic acid group instead of a thiol group, which imparts different chemical and biological properties.
4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione: This compound has an amino group and a thione group, which also result in different reactivity and biological activities.
The uniqueness of this compound lies in its thiol group, which provides additional opportunities for chemical modification and functionalization, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H12N2S2 |
|---|---|
Poids moléculaire |
224.4 g/mol |
Nom IUPAC |
2-ethyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C10H12N2S2/c1-4-7-11-9(13)8-5(2)6(3)14-10(8)12-7/h4H2,1-3H3,(H,11,12,13) |
Clé InChI |
MTGVIRMYGPOATK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C(=C(S2)C)C)C(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Thia-1-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B15227478.png)
![5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B15227480.png)




![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine](/img/structure/B15227507.png)
![2-Chloro-4-[3-(3,4-dichlorophenyl)ureido]-benzenesulfonyl chloride](/img/structure/B15227514.png)
![(3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B15227519.png)


